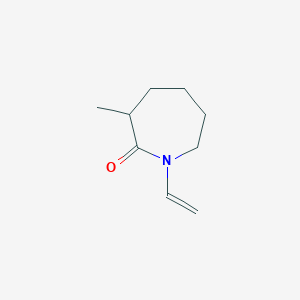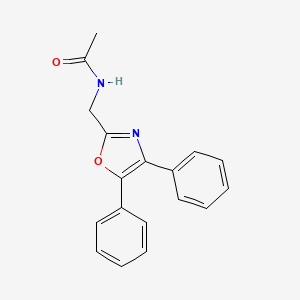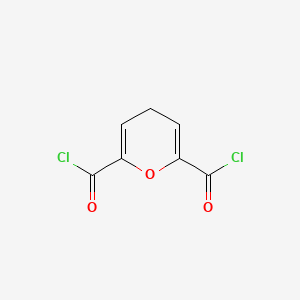
4H-Pyran-2,6-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-2,6-dicarbonyl dichloride: is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-Pyran-2,6-dicarbonyl dichloride can be synthesized through a multicomponent reaction involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is typically catalyzed by an amine-functionalized metal-organic framework (MOF) such as Cu2(NH2-BDC)2(DABCO) under solvent-free conditions . The reaction yields the desired product with good to excellent efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts and mechanochemical methods, such as ball milling, enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyran-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield pyran-2,6-dimethanol.
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyran-2,6-dicarboxylic acid.
Reduction: Pyran-2,6-dimethanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-Pyran-2,6-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyran-2,6-dicarbonyl dichloride and its derivatives often involves interaction with biological targets such as calcium channels. These compounds can block calcium channels, leading to various physiological effects, including vasorelaxation and potential anti-asthmatic properties . The exact molecular pathways depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
- 4H-Pyran-2,6-dicarboxylic acid
- 4H-Pyran-2,6-dimethanol
- Pyridine-2,6-dicarbonyl dichloride
Comparison: 4H-Pyran-2,6-dicarbonyl dichloride is unique due to its dichloride functional groups, which make it highly reactive and versatile for various chemical transformations. In contrast, 4H-Pyran-2,6-dicarboxylic acid and 4H-Pyran-2,6-dimethanol have different functional groups that confer distinct chemical properties and reactivity. Pyridine-2,6-dicarbonyl dichloride, while similar in structure, contains a nitrogen atom in the ring, leading to different chemical behavior and applications .
Propriétés
Numéro CAS |
54281-62-8 |
|---|---|
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
4H-pyran-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2 |
Clé InChI |
VFYZHCMJBJOGFA-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(OC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


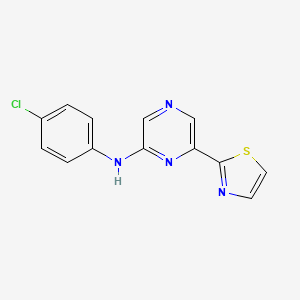

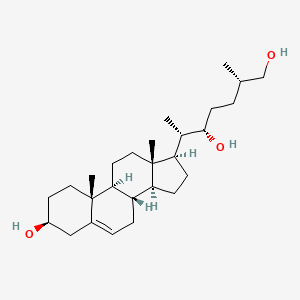
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
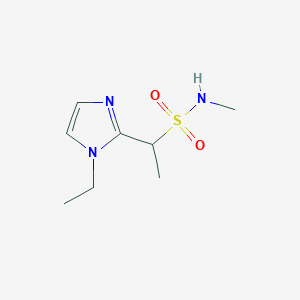

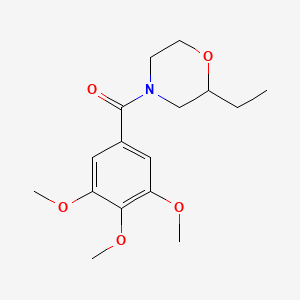


![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
